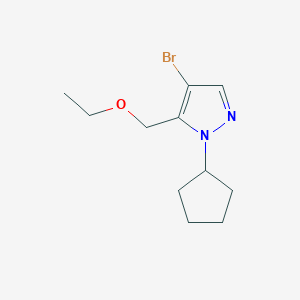
3,4-dihydro-2H-1,5-benzodioxepin-7-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-dihydro-2H-1,5-benzodioxepin-7-ol is a chemical compound that belongs to the class of benzodioxepines. It is characterized by a seven-membered heterocyclic ring system that contains two oxygen atoms. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and fragrance industry.
Synthesis Analysis
The synthesis of related benzodioxepin derivatives has been reported in several studies. For instance, a synthesis route for (1'E)-7-(Prop-1'-enyl)-2H-benzo[b][1,4]dioxepin-3(4H)-one, which shares the benzodioxepin core with this compound, involves isomerization, Dieckmann condensation, saponification, and decarboxylation steps . Another study describes a palladium-catalyzed method to access substituted 3-methylene-3,4-dihydro-2H-1,5-benzodioxepines, which are closely related to the compound of interest . These synthetic approaches highlight the versatility of methods available for constructing the benzodioxepin scaffold.
Molecular Structure Analysis
The molecular structure of benzodioxepin derivatives has been elucidated using various techniques, including X-ray diffraction. For example, the crystal structure of 3,4-dihydro-2H-1,5-benzodioxepin-2,4-dicarboxylic acid revealed a skew (twisted half-chair) conformation . This information is crucial for understanding the three-dimensional arrangement of atoms in the benzodioxepin ring system and can influence the compound's reactivity and interaction with biological targets.
Chemical Reactions Analysis
Benzodioxepin derivatives undergo a variety of chemical reactions. The synthesis of 1,4-epoxy-4-methyl-1H,4H-2,3-benzodioxepin through ozonolysis of 2-methyl-1H-indene demonstrates the reactivity of the benzodioxepin ring towards oxidative conditions . Additionally, the reactivity of 3-substituted 7,8-dimethyl-1,5-dihydro-2,4-benzdithiepines in chlorination and nucleophilic substitution reactions has been explored . These studies provide insights into the chemical behavior of benzodioxepin derivatives under various conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzodioxepin derivatives are influenced by their molecular structure. The intense marine, spicy-vanillic odor of certain benzodioxepin derivatives suggests their potential use in the fragrance industry . Spectroscopic properties, such as NMR chemical shifts, have been used to characterize these compounds and provide information on their electronic environment . Understanding these properties is essential for the development of benzodioxepin-based compounds with desired characteristics for specific applications.
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Properties
3,4-dihydro-2H-1,5-benzodioxepin derivatives are key intermediates in synthesizing compounds with significant biological activities. For instance, members of this series are recognized for their unique class of β-adrenergic stimulants and bronchial dilator activities. Moreover, antifungal strobilurins I and K, derivatives of 3,4-dihydro-2H-1,5-benzodioxepine, showcase the compound's potential in developing bioactive molecules. These compounds have been synthesized through various methods, including condensation and cyclization reactions, highlighting their versatility in chemical synthesis and potential in drug development (Damez et al., 2001).
Chemical and Spectroscopic Properties
The chemical and spectroscopic properties of 3,4-dihydro-2H-1,5-benzodioxepin derivatives have been extensively studied to understand their structure and reactivity. For example, the synthesis and analysis of 2-formyl-1,4-benzodioxane and 3-keto-3,4-dihydro-2H-1,5-benzodioxepin revealed insights into their chemical structures and reaction pathways. Such studies are crucial for developing new synthetic methods and understanding the underlying mechanisms of reactions involving these compounds (Rosnati & Marchi, 1962).
Molecular Conformation Studies
Investigations into the molecular conformations of 3,4-dihydro-2H-1,5-benzodioxepin derivatives, such as the determination of the crystal structure of 3,4-dihydro-2H-1,5-benzodioxepin-2,4-dicarboxylic acid, provide valuable information on their three-dimensional structures. Understanding the conformational preferences of these molecules is essential for predicting their reactivity and interactions in biological systems, thereby aiding in the design of molecules with desired biological activities (Steward, Hoyes, & Prichard, 1973).
Safety and Hazards
The compound is associated with several hazard statements including H315, H319, and H335 . These correspond to skin irritation, serious eye irritation, and respiratory irritation respectively . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Eigenschaften
IUPAC Name |
3,4-dihydro-2H-1,5-benzodioxepin-7-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O3/c10-7-2-3-8-9(6-7)12-5-1-4-11-8/h2-3,6,10H,1,4-5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRTZXDPIVPFBFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C=C(C=C2)O)OC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
63712-27-6 |
Source


|
| Record name | 3,4-dihydro-2H-1,5-benzodioxepin-7-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(2E)-3-(4-isopropylphenyl)-2-propenoyl]phenyl 2,4,6-trimethylbenzenesulfonate](/img/structure/B2507876.png)
![8-[(2E)-2-[1-(4-chlorophenyl)ethylidene]hydrazinyl]-3-methyl-7-(2-methylprop-2-enyl)purine-2,6-dione](/img/no-structure.png)

![1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-2-(benzo[d]isoxazol-3-yl)ethanone](/img/structure/B2507883.png)
![Ethyl 4-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-fluorophenyl)methyl)piperazine-1-carboxylate](/img/structure/B2507885.png)
![N-(4-ethoxyphenyl)-2-{1'H-spiro[cycloheptane-1,2'-quinazoline]sulfanyl}acetamide](/img/structure/B2507886.png)


![4-Chloro-2-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2507893.png)


![3-methylidene-N1,N2-bis({4-[(pyrimidin-2-yl)sulfamoyl]phenyl})cyclopropane-1,2-dicarboxamide](/img/structure/B2507896.png)

![5-((4-Methoxyphenyl)(4-methylpiperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2507898.png)